(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate

Description

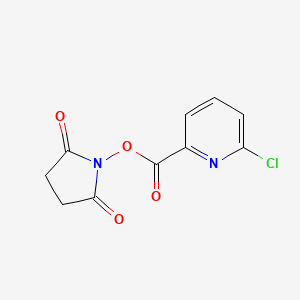

(2,5-Dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate (CAS: [To be determined]; molecular formula: C₁₀H₇ClN₂O₄) is a reactive ester derivative combining a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) moiety with a 6-chloropyridine-2-carboxylate group. This compound is structurally characterized by:

- A chlorinated pyridine ring at position 6, which enhances electron-withdrawing properties.

- A succinimidyl ester group, enabling efficient acyl transfer reactions under mild conditions.

Its primary applications include:

- Bioconjugation chemistry: Covalent coupling of amines (e.g., proteins, peptides) via NHS ester reactivity.

- Pharmaceutical intermediates: Synthesis of prodrugs or bioactive molecules requiring controlled release.

- Polymer chemistry: Crosslinking agent for functionalized materials.

The compound’s reactivity stems from the electron-deficient pyridine ring and the labile NHS ester, which undergoes nucleophilic substitution or hydrolysis depending on environmental conditions (pH, temperature) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c11-7-3-1-2-6(12-7)10(16)17-13-8(14)4-5-9(13)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITPTLYDWIINMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The pyrrolidinone ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The ester linkage can be hydrolyzed to yield 6-chloropyridine-2-carboxylic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as triethylamine or sodium hydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrolidinone ring.

Hydrolysis: The major products are 6-chloropyridine-2-carboxylic acid and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Activated Esters

Table 1: Key Properties of Activated Esters

| Compound | Reactivity (vs. NHS) | Hydrolytic Stability | Solubility (Polar Solvents) | Common Applications |

|---|---|---|---|---|

| NHS esters (e.g., target compound) | High | Moderate | Moderate (DMF, DMSO) | Bioconjugation, drug delivery |

| Sulfosuccinimidyl esters | Higher | Low | High (aqueous buffers) | Water-soluble conjugations |

| p-Nitrophenyl esters | Lower | High | Low (organic solvents) | Peptide synthesis |

| Tetrafluorophenyl esters | Moderate | High | Low | Stable intermediates |

Key Findings :

- Sulfosuccinimidyl esters exhibit superior aqueous solubility but lower stability, limiting their shelf life .

Chlorinated Pyridine Derivatives

Table 2: Chloropyridine-Based Compounds

| Compound | Substituent Position | Reactivity Profile | Biological Activity |

|---|---|---|---|

| 6-Chloropyridine-2-carboxylate | 6-Cl, 2-COO− | High acyl transfer efficiency | Intermediate for antitumor agents |

| 2-Chloropyridine-4-carboxylate | 2-Cl, 4-COO− | Moderate reactivity | Antimicrobial scaffolds |

| 5-Chloronicotinic acid | 5-Cl, 3-COO− | Low reactivity (steric hindrance) | Anti-inflammatory agents |

Key Findings :

- Positional isomerism (e.g., 6-Cl vs. 2-Cl) significantly alters electronic and steric effects. The 6-chloro substitution in the target compound maximizes electron withdrawal, enhancing electrophilicity at the ester carbonyl .

Dioxopyrrolidinyl Derivatives

The NHS group (2,5-dioxopyrrolidin-1-yl) is widely used in:

- Drug delivery systems : Hydrolytic cleavage under physiological conditions releases active drugs.

- Crosslinkers : Stable amide bond formation in polymers.

Comparison with Similar Heterocycles :

- Tetrazolyl esters : Higher thermal stability but lower reactivity.

- Benzotriazole (HOBt) esters : Reduced hydrolysis rates but require coupling agents (e.g., DCC).

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring combined with a chloropyridine moiety, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 6-chloropyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The reaction is usually performed in organic solvents such as dichloromethane or dimethylformamide at room temperature. The final product is purified through recrystallization or column chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may act by inhibiting specific enzymes or receptors involved in various signaling pathways. Such interactions can modulate physiological responses, making it a candidate for therapeutic applications .

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of derivatives related to this compound. For instance, a focused set of hybrid pyrrolidine-2,5-dione derivatives showed potent anticonvulsant activity in mouse models. One particular compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test, indicating significant potential for epilepsy treatment .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes. For example, it may inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), leading to increased GABA levels in the brain. This mechanism suggests potential applications in treating neurological disorders such as epilepsy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.